P 22077

説明

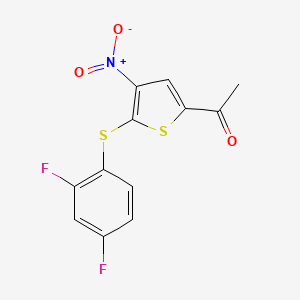

Structure

3D Structure

特性

IUPAC Name |

1-[5-(2,4-difluorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7F2NO3S2/c1-6(16)11-5-9(15(17)18)12(20-11)19-10-3-2-7(13)4-8(10)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMAMGGNACJHXHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)SC2=C(C=C(C=C2)F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7F2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40677376 | |

| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247819-59-5 | |

| Record name | 1-{5-[(2,4-Difluorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40677376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Deep Dive into the Mechanism of Action of P22077: A Dual USP7/USP47 Inhibitor

For Immediate Release

[City, State] – [Date] – P22077, a potent and cell-permeable small molecule, has emerged as a significant tool for researchers in the fields of oncology and immunology. This technical guide provides an in-depth analysis of the mechanism of action of P22077, focusing on its role as a dual inhibitor of Ubiquitin-Specific Protease 7 (USP7) and USP47. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of P22077's molecular interactions and cellular consequences.

Core Mechanism: Inhibition of Deubiquitinating Enzymes

P22077 functions primarily by inhibiting the deubiquitinating activity of USP7 and, to a similar extent, the closely related enzyme USP47.[1][2] Deubiquitinating enzymes (DUBs) play a crucial role in cellular homeostasis by removing ubiquitin molecules from substrate proteins, thereby regulating their stability and function. By inhibiting USP7 and USP47, P22077 disrupts this process, leading to the accumulation of ubiquitinated proteins and their subsequent degradation by the proteasome. This targeted disruption of protein stability forms the basis of P22077's therapeutic potential.

The inhibitory action of P22077 is covalent, targeting a cysteine residue (Cys223) within the catalytic domain of USP7. This covalent modification leads to a conformational change in the active site, thereby blocking the enzyme's deubiquitinating activity.[3]

Quantitative Data: Potency and Efficacy

The inhibitory potency of P22077 against its primary targets and its cytotoxic effects on various cancer cell lines have been quantified in numerous studies. The following tables summarize key quantitative data for easy comparison.

| Target | IC50 / EC50 (µM) | Assay Type |

| USP7 | 8.0 (IC50) | Cell-free assay |

| USP7 | 8.6 (EC50) | In vitro |

| USP47 | 8.74 (EC50) | In vitro |

Table 1: In vitro inhibitory activity of P22077 against USP7 and USP47.

| Cancer Cell Line | IC50 (µM) | Cancer Type |

| HTB-26 | 10 - 50 | Breast Cancer |

| PC-3 | 10 - 50 | Pancreatic Cancer |

| HepG2 | 10 - 50 | Hepatocellular Carcinoma |

| IMR-32 | Varies (0-20) | Neuroblastoma |

| NGP | Varies (0-20) | Neuroblastoma |

| CHLA-255 | Varies (0-20) | Neuroblastoma |

| SH-SY5Y | Varies (0-20) | Neuroblastoma |

Table 2: Cytotoxic activity of P22077 in various cancer cell lines.[1][4]

Key Signaling Pathways Modulated by P22077

The therapeutic effects of P22077 are primarily mediated through the modulation of two key signaling pathways: the USP7/MDM2/p53 axis in cancer and the TRAF6/NF-κB pathway in inflammation.

The USP7/MDM2/p53 Pathway in Cancer

In many cancers with wild-type p53, the tumor suppressor protein p53 is kept at low levels by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation. USP7 deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53 and allowing cancer cell survival.

P22077 inhibits USP7, leading to the destabilization and degradation of MDM2.[3] The reduction in MDM2 levels results in the accumulation and activation of p53.[3] Activated p53 then transcriptionally upregulates its target genes, including those involved in apoptosis (e.g., BAX, PUMA) and cell cycle arrest (e.g., p21), ultimately leading to the death of cancer cells.[3]

The TRAF6/NF-κB Pathway in Inflammation

Tumor necrosis factor receptor-associated factor 6 (TRAF6) is a key adaptor protein and E3 ubiquitin ligase that plays a critical role in activating the NF-κB and MAPK signaling pathways in response to inflammatory stimuli like lipopolysaccharide (LPS). USP7 can deubiquitinate TRAF6, thereby stabilizing it and promoting inflammatory signaling.

P22077, by inhibiting USP7, enhances the K48-linked polyubiquitination of TRAF6, targeting it for proteasomal degradation.[5] The degradation of TRAF6 prevents the downstream activation of the IKK complex and MAP kinases (ERK, p38), ultimately inhibiting the translocation of the NF-κB p65 subunit to the nucleus and suppressing the expression of pro-inflammatory genes.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to P 22077: A USP7 Inhibitor for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ubiquitin-Specific Protease 7 (USP7) has emerged as a compelling target in oncology due to its critical role in regulating the stability of key proteins involved in tumorigenesis, including the tumor suppressor p53 and its primary negative regulator, MDM2.[1][2] P 22077 is a cell-permeable small molecule inhibitor that targets USP7, leading to the reactivation of p53-mediated tumor suppression.[3][4] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a core resource for researchers investigating USP7 inhibition as a therapeutic strategy in cancer.

Introduction to USP7 and this compound

The ubiquitin-proteasome system is a critical cellular pathway that controls protein degradation and homeostasis.[1] Deubiquitinating enzymes (DUBs) counteract this process by removing ubiquitin tags, thereby rescuing proteins from degradation.[5] USP7 (also known as Herpesvirus-associated ubiquitin-specific protease or HAUSP) is a well-characterized DUB involved in multiple signaling pathways dysregulated in cancer.[2][6]

In many cancers, the tumor suppressor protein p53 is wild-type but its function is abrogated by its E3 ubiquitin ligase, MDM2 (or HDM2 in humans), which targets p53 for proteasomal degradation.[3][7] USP7 stabilizes MDM2 by deubiquitinating it, thus promoting the suppression of p53.[3][8] Consequently, inhibiting USP7 presents an attractive therapeutic strategy to destabilize MDM2, restore p53 function, and trigger apoptosis in cancer cells.[3][9]

This compound is a selective inhibitor of USP7 that also demonstrates activity against the closely related deubiquitinase USP47.[4][10][11] By inhibiting USP7's enzymatic activity, this compound promotes the degradation of MDM2, leading to the accumulation of p53 and the induction of p53-mediated apoptosis in cancer cells that possess an intact USP7-MDM2-p53 axis.[3][12]

Mechanism of Action

The primary anti-cancer mechanism of this compound is the reactivation of the p53 tumor suppressor pathway. In unstressed cells, USP7 removes ubiquitin chains from MDM2, preventing its degradation.[3] This stable MDM2 then polyubiquitinates p53, marking it for destruction by the proteasome and keeping its levels low.[3][8]

Treatment with this compound inhibits the deubiquitinating activity of USP7.[11] This leads to the auto-ubiquitination and subsequent proteasomal degradation of MDM2.[3][12] The resulting decrease in MDM2 levels allows for the stabilization and accumulation of p53.[3][9] Activated p53 can then transcriptionally regulate its target genes, such as p21, to induce cell cycle arrest and apoptosis.[3] This mechanism is particularly effective in tumors that retain wild-type p53.[3][13]

References

- 1. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]

- 2. tandfonline.com [tandfonline.com]

- 3. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | USP7: Novel Drug Target in Cancer Therapy [frontiersin.org]

- 7. scienceopen.com [scienceopen.com]

- 8. benchchem.com [benchchem.com]

- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 10. P22077 | USP7/USP47 inhibitor | Probechem Biochemicals [probechem.com]

- 11. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 12. researchgate.net [researchgate.net]

- 13. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of P 22077 in the p53 Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor P 22077 and its critical role in the modulation of the p53 signaling pathway. This compound has emerged as a significant tool for cancer research and therapeutic development due to its targeted inhibition of Ubiquitin-Specific Protease 7 (USP7), a key regulator of tumor suppressor p53.

Executive Summary

This compound is a cell-permeable small molecule that functions as a potent inhibitor of the deubiquitinating enzyme USP7, and also demonstrates activity against the closely related deubiquitinase USP47.[1][2][3] The primary mechanism of action of this compound within the p53 pathway involves the destabilization of MDM2 (also known as HDM2 in humans), an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[4][5] By inhibiting USP7-mediated deubiquitination of MDM2, this compound promotes MDM2's auto-ubiquitination and subsequent degradation.[6][7] This reduction in MDM2 levels leads to the stabilization and accumulation of p53, thereby activating p53-mediated downstream signaling pathways that can induce cell cycle arrest, apoptosis, and senescence.[8][9][10] The efficacy of this compound is often contingent on the integrity of the USP7-MDM2-p53 axis, showing greater potency in cancer cells with wild-type p53.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of this compound.

| Parameter | Value | Enzyme/Cell Line | Notes | References |

| EC50 (in vitro) | 8.01 µM | USP7 | Effective concentration for 50% inhibition in a cell-free assay. | [11] |

| EC50 (in vitro) | 8.6 µM | USP7 | Effective concentration for 50% inhibition in a cell-free assay. | [1][2] |

| EC50 (in vitro) | 8.74 µM | USP47 | Also shows inhibitory activity against the related deubiquitinase USP47. | [11] |

| IC50 (in vitro) | 8.0 µM | USP7 | Concentration for 50% inhibitory concentration in a biochemical assay. | [12] |

| IC50 (in vitro) | 8.01 µM | USP7 | Concentration for 50% inhibitory concentration in a biochemical assay. | [13] |

| IC50 (in vitro) | 8.47 µM | USP47 | Concentration for 50% inhibitory concentration in a biochemical assay. | [13] |

| Cell Viability Reduction | 0-20 µM | Neuroblastoma Cells | Greatly reduces cell viability in IMR-32, NGP, CHLA-255, and SH-SY5Y cells. | [11] |

| p53 Activity Increase | 10 µM | Neuroblastoma Cells | Increases p53 activity and induces apoptosis in p53 wild-type cells. | [11] |

| Chemosensitization | 5 µM | Neuroblastoma Cells | Enhances the cytotoxic effect of Doxorubicin and Etoposide (VP-16). | [11] |

| In Vivo Antitumor Activity | 10-20 mg/kg (i.p.) | Xenograft Mouse Model | Shows potent antitumor activities in various neuroblastoma xenograft models. | [11] |

Table 1: In Vitro and In Vivo Activity of this compound

Signaling Pathway and Mechanism of Action

This compound's primary impact on the p53 signaling pathway is through the inhibition of USP7. The following diagram illustrates this mechanism.

Caption: this compound inhibits USP7, leading to MDM2 degradation and p53 stabilization.

Experimental Protocols

This section details the methodologies for key experiments used to characterize the effects of this compound on the p53 signaling pathway.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating the cytotoxic effects of this compound on neuroblastoma cell lines.[9]

Objective: To determine the effect of this compound on the viability of cancer cells.

Materials:

-

Neuroblastoma cell lines (e.g., IMR-32, SH-SY5Y)

-

96-well plates

-

This compound stock solution (in DMSO)

-

Complete cell culture medium

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0 to 20 µM.[11] A vehicle control (DMSO) should be included.

-

Replace the medium in the wells with the medium containing the different concentrations of this compound.

-

Incubate the plates for 24-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blotting for Protein Expression

This protocol is used to assess the levels of p53, MDM2, and other relevant proteins following treatment with this compound.[9]

Objective: To quantify changes in protein levels of p53, MDM2, and USP7 in response to this compound.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-p53, anti-MDM2, anti-USP7, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with the desired concentrations of this compound (e.g., 10-20 µM) for a specified time (e.g., 24 hours).[9]

-

Lyse the cells in lysis buffer and quantify the protein concentration.

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Apoptosis Assay (PARP and Caspase-3 Cleavage)

This western blot-based assay detects the cleavage of PARP and Caspase-3, which are hallmarks of apoptosis.[9]

Objective: To determine if this compound induces apoptosis.

Procedure:

-

Follow the western blotting protocol as described in section 4.2.

-

Use primary antibodies specific for full-length and cleaved PARP, and full-length and cleaved Caspase-3.

-

An increase in the cleaved forms of these proteins indicates the induction of apoptosis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.

Caption: A typical workflow for evaluating this compound in vitro and in vivo.

Logical Relationships in this compound's Mechanism

The following diagram illustrates the logical cascade of events following the inhibition of USP7 by this compound.

Caption: The logical flow from USP7 inhibition to cellular outcomes.

Conclusion and Future Directions

This compound is a valuable research tool for elucidating the intricacies of the p53 signaling pathway and holds promise for therapeutic applications, particularly in cancers with a wild-type p53 status. Its ability to reactivate the p53 tumor suppressor pathway through the targeted inhibition of USP7 underscores the potential of deubiquitinase inhibitors in oncology. Future research should focus on improving the selectivity and potency of USP7 inhibitors, exploring combination therapies to overcome resistance, and identifying predictive biomarkers to select patient populations most likely to benefit from this therapeutic strategy. The p53-independent effects of this compound, such as the destabilization of N-Myc and PD-L1, also warrant further investigation as they may broaden its therapeutic applicability.[8]

References

- 1. This compound | Deubiquitinating Enzymes | Tocris Bioscience [tocris.com]

- 2. rndsystems.com [rndsystems.com]

- 3. axonmedchem.com [axonmedchem.com]

- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 5. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? [frontiersin.org]

- 7. Inhibition of USP7 activity selectively eliminates senescent cells in part via restoration of p53 activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel small molecule USP7 Inhibitors for p53 activation and cancer therapy - Wei Gu [grantome.com]

- 9. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wuxibiology.com [wuxibiology.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. P22077 | USP7/USP47 inhibitor | Probechem Biochemicals [probechem.com]

The Impact of P 22077 on MDM2 Ubiquitination: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the compound P 22077 and its targeted effect on the ubiquitination of the E3 ubiquitin ligase MDM2. This compound has emerged as a significant tool in cancer research, primarily through its modulation of the p53 tumor suppressor pathway. This document outlines the core mechanism of this compound, presents quantitative data on its activity, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

This compound is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7)[1][2]. USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in stabilizing various proteins, including MDM2 (murine double minute 2), by removing ubiquitin chains and preventing their proteasomal degradation[3]. MDM2 is the primary negative regulator of the p53 tumor suppressor. It acts as an E3 ubiquitin ligase, targeting p53 for ubiquitination and subsequent degradation[3][4].

By inhibiting USP7, this compound disrupts the deubiquitination of MDM2. This leads to an increase in the auto-ubiquitination of MDM2 and its subsequent degradation by the proteasome[3][4]. The reduction in MDM2 levels results in the stabilization and accumulation of p53. Activated p53 can then transcriptionally activate its target genes, leading to cell cycle arrest, apoptosis, and senescence in cancer cells that harbor a wild-type p53 status[3][4]. This targeted approach makes this compound a compound of high interest for therapeutic strategies aimed at reactivating the p53 pathway in various cancers.

Quantitative Data

The following tables summarize the key quantitative data related to the activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay Type | Value | Reference |

| USP7 | EC50 | 8.6 µM | [1] |

| USP7 | IC50 | 8 µM | [5] |

| USP47 | EC50 | >50 µM |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Concentration | Effect | Reference |

| Neuroblastoma Cells (IMR-32, NGP, CHLA-255, SH-SY5Y) | Cell Viability | 0-20 µM | Dose-dependent reduction in cell viability | [3] |

| Neuroblastoma Cells (p53 wild-type) | Apoptosis Induction | 10 and 20 µM | Increased apoptosis | [3] |

| Neuroblastoma Cells (IMR-32 and SH-SY5Y) | Protein Levels | 10 µM | Strong suppression of HDM2 protein levels and stabilization of p53 | [3] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a general workflow for investigating its effects.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on MDM2 ubiquitination.

Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of this compound on the viability of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., IMR-32, SH-SY5Y)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium or vehicle control (DMSO) to the respective wells.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is for detecting the protein levels of MDM2, p53, and USP7 following this compound treatment.

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-MDM2, anti-p53, anti-USP7, anti-actin/GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Protein Extraction: Lyse cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

-

Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5-10 minutes.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

Apoptosis Assay (Propidium Iodide Staining and Flow Cytometry)

This protocol is for quantifying apoptosis induced by this compound.

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS and add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The sub-G1 peak represents the apoptotic cell population.

MDM2 Ubiquitination Assay (Immunoprecipitation)

This protocol is for detecting changes in the ubiquitination status of MDM2.

Materials:

-

Cells treated with this compound and a proteasome inhibitor (e.g., MG132)

-

Lysis buffer containing deubiquitinase inhibitors (e.g., NEM)

-

Anti-MDM2 antibody

-

Protein A/G agarose beads

-

Anti-ubiquitin antibody

-

Western blot reagents

Procedure:

-

Cell Lysis: Lyse the cells in a buffer containing deubiquitinase inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-MDM2 antibody overnight at 4°C. Add Protein A/G agarose beads and incubate for another 2-4 hours.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

-

Western Blotting: Analyze the eluted samples by western blotting using an anti-ubiquitin antibody to detect ubiquitinated MDM2.

In Vivo Orthotopic Neuroblastoma Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or NOD/SCID)

-

Neuroblastoma cells (e.g., SH-SY5Y)

-

Matrigel

-

This compound formulation for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Cell Implantation: Inject neuroblastoma cells mixed with Matrigel into the adrenal gland or flank of the mice.

-

Tumor Growth: Allow the tumors to establish and reach a palpable size.

-

Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control via a suitable route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.

-

Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly. Also, monitor the body weight and overall health of the mice.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for p53 and Ki-67, and western blotting for protein expression levels.

Conclusion

This compound is a valuable research tool for investigating the USP7-MDM2-p53 signaling axis. Its ability to induce MDM2 degradation and subsequently stabilize p53 provides a clear mechanism for its anti-cancer effects in p53 wild-type tumors. The experimental protocols detailed in this guide offer a robust framework for researchers to further explore the therapeutic potential of targeting MDM2 ubiquitination with compounds like this compound. As our understanding of the intricate regulation of the ubiquitin-proteasome system grows, so too will the opportunities for developing novel and effective cancer therapies.

References

- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 2. Western blot protocol | Abcam [abcam.com]

- 3. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. media.tghn.org [media.tghn.org]

The Anti-Inflammatory Properties of P 22077: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anti-inflammatory effects of P 22077, a potent inhibitor of Ubiquitin-Specific Protease 7 (USP7). This compound has emerged as a significant small molecule compound for investigating and potentially treating inflammatory diseases. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.

Core Mechanism of Action

This compound exerts its anti-inflammatory effects primarily by inhibiting USP7, a deubiquitinating enzyme.[1][2][3][4] This inhibition leads to the promotion of K48-linked ubiquitination and subsequent proteasomal degradation of TNF receptor-associated factor 6 (TRAF6).[1][2] TRAF6 is a critical adaptor protein in inflammatory signaling.[1] By targeting TRAF6, this compound effectively downregulates key inflammatory cascades, including the NF-κB and MAPK signaling pathways.[1][2][3][4] Additionally, this compound has been shown to inhibit the NLRP3 inflammasome pathway, further contributing to its anti-inflammatory profile.[3][4]

Quantitative Data on Anti-Inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key findings.

In Vitro Inhibition of Pro-Inflammatory Markers in LPS-Stimulated Macrophages

| Cell Line | Treatment | Concentration | Target | Result | Reference |

| Raw264.7 | This compound | 2.5, 5.0, 7.5 µM | TNF-α mRNA | Dose-dependent decrease | [1] |

| Raw264.7 | This compound | 2.5, 5.0, 7.5 µM | IL-1β mRNA | Dose-dependent decrease | [1] |

| Raw264.7 | This compound | 2.5, 5.0, 7.5 µM | IL-6 mRNA | Dose-dependent decrease | [1] |

| Raw264.7 | This compound | 2.5, 5.0, 7.5 µM | COX-2 mRNA | Dose-dependent decrease | [1] |

| Raw264.7 | This compound | 2.5, 5.0, 7.5 µM | iNOS mRNA | Dose-dependent decrease | [1] |

| Raw264.7 | This compound | 7.5 µM | NO Production | ~50% reduction | [1] |

| Mouse Peritoneal | This compound | Not specified | TNF-α, IL-1β, IL-6, COX-2, iNOS mRNA | Significant inhibition | [1] |

In Vivo Effects in a Mouse Model of LPS-Induced Endotoxemia

| Animal Model | Treatment | Dosage | Target | Result | Reference |

| C57BL/6 Mice | This compound | 15 mg/kg | Lung TNF-α mRNA | Significant decrease | [2] |

| C57BL/6 Mice | This compound | 15 mg/kg | Lung IL-1β mRNA | Significant decrease | [2] |

| C57BL/6 Mice | This compound | 15 mg/kg | Lung IL-6 mRNA | Significant decrease | [2] |

| C57BL/6 Mice | This compound | 15 mg/kg | Serum NO | Significant decrease | [2] |

| C57BL/6 Mice | This compound | 15 mg/kg | Serum TNF-α | Significant decrease | [2] |

| C57BL/6 Mice | This compound | 15 mg/kg | Serum IL-1β | Significant decrease | [2] |

| C57BL/6 Mice | This compound | 15 mg/kg | Serum IL-6 | Significant decrease | [2] |

Effects on the NLRP3 Inflammasome Pathway in a Rat Model of COPD

| Animal Model | Treatment | Target | Result | Reference |

| SD Rats | This compound | BALF IL-18 | Reduced levels | [3] |

| SD Rats | This compound | BALF IL-1β | Reduced levels | [3] |

| SD Rats | This compound | Serum IL-18 | Reduced levels | [3] |

| SD Rats | This compound | Serum IL-1β | Reduced levels | [3] |

| SD Rats | This compound | Lung ASC Protein | Decreased expression | [3] |

| SD Rats | This compound | Lung Caspase-1 Protein | Decreased expression | [3] |

| SD Rats | This compound | Lung NLRP3 Protein | Decreased expression | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

In Vitro Anti-Inflammatory Assay in Macrophages

-

Cell Culture: Raw264.7 cells or mouse peritoneal macrophages are cultured in appropriate media.

-

Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2.5, 5.0, and 7.5 µM) or DMSO as a control for 2 hours.[5]

-

Stimulation: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 100 ng/ml) for a specified duration (e.g., 4 hours for mRNA analysis, 10 hours for cytokine and NO measurement).[5]

-

Analysis:

-

Quantitative PCR (Q-PCR): mRNA expression levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and enzymes (COX-2, iNOS) are measured.[5]

-

Griess Assay: Nitric oxide (NO) concentration in the culture supernatant is determined.[5]

-

ELISA: Protein levels of TNF-α and IL-6 in the supernatant are quantified.[5]

-

Immunoblotting: Protein levels of pro-IL-1β are detected in cell lysates.[5]

-

In Vivo LPS-Induced Endotoxemia Mouse Model

-

Animal Model: C57BL/6 mice are used for this model.[2]

-

Treatment: Mice are intraperitoneally injected with this compound (e.g., 15 mg/kg) or DMSO as a control.[2]

-

Induction of Endotoxemia: After a set time, mice are challenged with an intraperitoneal injection of LPS (e.g., 10 mg/kg).[2]

-

Sample Collection: Mice are sacrificed after a specific period (e.g., 2 hours), and lung tissue and serum are collected.[2]

-

Analysis:

COPD Rat Model and Inflammasome Analysis

-

Animal Model: Healthy adult male Sprague-Dawley (SD) rats are used.[3]

-

Induction of COPD: A model of COPD is induced, for example, through a combination of microbial infection and smoke exposure.[3]

-

Treatment: A group of COPD rats is treated with this compound.[3]

-

Sample Collection: Bronchoalveolar lavage fluid (BALF), serum, and lung tissues are collected.[3]

-

Analysis:

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in the anti-inflammatory action of this compound is essential for a clear understanding.

Caption: Mechanism of this compound's anti-inflammatory action.

Caption: In vitro experimental workflow for this compound.

Caption: this compound's inhibition of the NLRP3 inflammasome.

References

- 1. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. Inhibitory Effect of P22077 on Airway Inflammation in Rats with COPD and Its Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - Figure f2 | Aging [aging-us.com]

The Impact of USP7 Inhibitor P 22077 on Neuroblastoma Cell Lines: A Technical Guide

Executive Summary

Neuroblastoma (NB) remains a significant challenge in pediatric oncology, with high-risk cases showing poor prognosis.[1][2] A promising therapeutic strategy involves the reactivation of the p53 tumor suppressor pathway, which is often intact but functionally suppressed in neuroblastoma.[1][2] This technical guide provides an in-depth analysis of P 22077, a small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), and its impact on neuroblastoma cell lines. This compound induces potent, p53-mediated apoptosis in a subset of neuroblastoma cells, sensitizes chemoresistant cells to standard agents, and shows significant anti-tumor activity in vivo.[1][2][3] This document consolidates key quantitative data, details essential experimental protocols, and visualizes the core signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Core Mechanism of Action: The USP7-HDM2-p53 Axis

This compound functions by targeting USP7, a deubiquitinase that plays a critical role in stabilizing Human Double Minute 2 (HDM2), an E3 ubiquitin ligase.[2][3] In normal unstressed cells, HDM2 targets the p53 tumor suppressor for proteasomal degradation, keeping its levels low. By inhibiting USP7, this compound disrupts the stabilization of HDM2, leading to HDM2's auto-ubiquitination and subsequent degradation.[2][3] The resulting decrease in HDM2 levels allows for the accumulation and stabilization of p53.[2][3] Activated p53 then transcriptionally upregulates target genes, such as p21 and Bax, to induce apoptosis and cell cycle arrest.[2]

The efficacy of this compound is therefore critically dependent on the integrity of this pathway. Neuroblastoma cell lines with wild-type p53 and normal HDM2 expression are sensitive to the compound, while cells with mutant p53 (e.g., SK-N-AS) or lacking HDM2 expression (e.g., NB-19) are resistant.[2]

Quantitative Data on Neuroblastoma Cell Lines

The response of neuroblastoma cell lines to this compound is heterogeneous and correlates strongly with their genetic background, particularly the status of the p53 pathway.

Table 1: Neuroblastoma Cell Line Characteristics and this compound Sensitivity

This table summarizes the genetic status and observed sensitivity of various neuroblastoma cell lines to this compound. Sensitivity is determined by the induction of apoptosis and reduction in cell viability upon treatment.[2]

| Cell Line | MYCN Status | p53 Status | HDM2 Expression | This compound Sensitivity |

| IMR-32 | Amplified | Wild-Type | Expressed | Sensitive |

| NGP | Amplified | Wild-Type | Expressed | Sensitive |

| SH-SY5Y | Non-Amplified | Wild-Type | Expressed | Sensitive |

| CHLA-255 | Non-Amplified | Wild-Type | Expressed | Sensitive |

| LA-N-6 | Amplified | Wild-Type | Expressed | Sensitive (Chemoresistant) |

| SK-N-AS | Non-Amplified | Mutant | Expressed | Insensitive |

| NB-19 | Amplified | Wild-Type | Not Detected | Insensitive |

Table 2: this compound-Induced Apoptosis in Neuroblastoma Cell Lines

Apoptotic cell death was quantified via flow cytometry (PI staining) after 24 hours of treatment with this compound.[2][4] Data represents the percentage of apoptotic cells.

| Cell Line | Control (DMSO) | 10 µM this compound | 20 µM this compound |

| IMR-32 | ~5% | ~45% | ~70% |

| SH-SY5Y | ~4% | ~40% | ~65% |

| SK-N-AS | ~5% | ~8% | ~10% |

| NGP | ~6% | ~35% | ~60% |

| CHLA-255 | ~5% | ~30% | ~55% |

| NB-19 | ~4% | ~7% | ~9% |

Table 3: Synergistic Cytotoxicity with Standard Chemotherapeutics

This compound enhances the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16) in sensitive cell lines.[1][3] The following data shows the approximate cell viability after 24 hours of co-treatment with 5 µM this compound.

| Treatment | IMR-32 Viability | SH-SY5Y Viability | SK-N-AS Viability |

| Doxorubicin (1 µM) | ~70% | ~75% | ~95% |

| Doxorubicin (1 µM) + this compound (5 µM) | ~30% | ~40% | ~95% |

| Etoposide (10 µM) | ~80% | ~85% | ~100% |

| Etoposide (10 µM) + this compound (5 µM) | ~45% | ~55% | ~100% |

Experimental Protocols & Workflows

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the primary research conducted by Fan et al., 2013.[2]

Cell Viability Assay (CCK-8)

This colorimetric assay measures cell proliferation and viability.

-

Materials : Neuroblastoma cell lines, 96-well plates, complete culture medium (e.g., RPMI-1640 with 10% FBS), this compound, DMSO (vehicle), CCK-8 assay kit, microplate reader.

-

Protocol :

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.

-

Allow cells to adhere overnight at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Treat cells with various concentrations of this compound or DMSO control for 24-72 hours.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the DMSO-treated control wells.

-

Apoptosis Assay (Flow Cytometry)

This method quantifies the percentage of apoptotic cells.

-

Materials : Neuroblastoma cell lines, 6-well plates, this compound, DMSO, PBS, Propidium Iodide (PI) staining solution, flow cytometer.

-

Protocol :

-

Seed cells in 6-well plates and allow them to adhere.

-

Treat cells with desired concentrations of this compound (e.g., 10 µM, 20 µM) or DMSO for 24 hours.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Fix cells in 70% ethanol at 4°C for at least 1 hour.

-

Wash cells again with PBS to remove ethanol.

-

Resuspend cells in a PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the cell population using a flow cytometer, quantifying the sub-G1 (apoptotic) peak.

-

Western Blot Analysis

Used to detect changes in protein levels of the USP7-HDM2-p53 pathway.

-

Materials : Treated cell pellets, RIPA lysis buffer, protease/phosphatase inhibitors, BCA protein assay kit, SDS-PAGE gels, PVDF membrane, primary antibodies (for USP7, HDM2, p53, PARP, Caspase-3, Actin/GAPDH), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

-

Protocol :

-

Lyse treated cells in RIPA buffer and quantify protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample in Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash again and apply ECL substrate.

-

Capture chemiluminescent signal using an imaging system.

-

Conclusion

The USP7 inhibitor this compound demonstrates significant therapeutic potential for a defined subset of neuroblastomas. Its mechanism of action, centered on the reactivation of wild-type p53, provides a clear rationale for patient stratification.[2][3] The compound effectively induces apoptosis in neuroblastoma cells with an intact USP7-HDM2-p53 axis and can overcome chemoresistance.[1][2] The data and protocols presented herein offer a foundational guide for further investigation into USP7 inhibition as a standalone or adjunct therapy, paving the way for novel treatment strategies for high-risk neuroblastoma.

References

- 1. scienceopen.com [scienceopen.com]

- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

P22077: A Technical Guide to its Discovery and Development as a USP7/USP47 Inhibitor

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

P22077 is a small molecule inhibitor that has garnered significant attention in the field of cancer biology and drug discovery for its potent and selective activity against Ubiquitin-Specific Protease 7 (USP7) and the closely related USP47. USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in cellular processes by removing ubiquitin tags from substrate proteins, thereby rescuing them from proteasomal degradation. Its substrates include key regulators of tumorigenesis and immune response, such as the tumor suppressor p53 and the E3 ubiquitin ligase MDM2. The dysregulation of USP7 activity is implicated in the progression of various cancers, making it an attractive therapeutic target. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of P22077, with a focus on its preclinical characterization.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the in vitro and in vivo activity of P22077.

Table 1: In Vitro Inhibitory Activity of P22077

| Target | Assay Type | IC50/EC50 (µM) | Reference(s) |

| USP7 | Cell-free assay | 8.0 - 8.6 | [1](2--INVALID-LINK--,--INVALID-LINK-- |

| USP7 | Cell-based assay | 8.01 | [3](4--INVALID-LINK-- |

| USP47 | Cell-based assay | 8.74 | [3](5) |

Table 2: In Vivo Efficacy of P22077 in Xenograft Models

| Cancer Type | Cell Line | Animal Model | Dosage and Administration | Outcome | Reference(s) |

| Neuroblastoma | IMR-32 | Orthotopic Mouse Model | 15 mg/kg, i.p. daily for 21 days | Significant inhibition of tumor growth | [6](7) |

| Neuroblastoma | SH-SY5Y | Orthotopic Mouse Model | 10 mg/kg, i.p. daily for 14 days | Significant inhibition of tumor growth | [3](5) |

| Neuroblastoma | NGP | Orthotopic Mouse Model | 20 mg/kg, i.p. daily for 12 days | Significant inhibition of tumor growth | [3](5) |

| Cervical Cancer | HeLa | Xenograft Mouse Model | Not specified | Significant antitumor efficacy, enhanced effect with Cisplatin | [8](9--INVALID-LINK-- |

Mechanism of Action and Signaling Pathways

P22077 exerts its biological effects primarily through the inhibition of the deubiquitinating activity of USP7. This leads to the accumulation of ubiquitinated forms of USP7 substrates, targeting them for proteasomal degradation. A key pathway affected by P22077 is the p53 signaling cascade.

In normal cells, p53 levels are kept low through ubiquitination by the E3 ligase MDM2 (HDM2 in humans), which is in turn stabilized by USP7. By inhibiting USP7, P22077 destabilizes MDM2, leading to the stabilization and activation of p53.[6](7) Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in cancer cells. This mechanism is particularly effective in tumors with wild-type p53.[6](7)

Furthermore, P22077 has been shown to modulate inflammatory responses by promoting the K48-linked ubiquitination and degradation of TRAF6, a key signaling adaptor in the NF-κB pathway.[10](11) This suggests a broader therapeutic potential for P22077 in inflammatory diseases.

Caption: USP7-HDM2-p53 signaling pathway and the inhibitory action of P22077.

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of P22077 are provided below.

In Vitro Isopeptidase Activity Assay

This assay is used to determine the inhibitory activity of P22077 against USP7 in a cell-free system.

Materials:

-

Recombinant human USP7 enzyme

-

Ubiquitin-rhodamine 110 substrate

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

P22077 compound

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of P22077 in DMSO.

-

In a 384-well plate, add the assay buffer.

-

Add the P22077 dilutions to the wells.

-

Add the recombinant USP7 enzyme to the wells and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the ubiquitin-rhodamine 110 substrate.

-

Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm over a time course (e.g., 30 minutes).

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percent inhibition for each P22077 concentration relative to a DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of P22077 on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., neuroblastoma cell lines IMR-32, SH-SY5Y)

-

Complete cell culture medium

-

P22077 compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of P22077 in the complete cell culture medium.

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of P22077. Include a vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Determine the EC50 value by plotting the cell viability against the log of the P22077 concentration.

In Vivo Xenograft Studies

These studies are conducted to evaluate the anti-tumor efficacy of P22077 in a living organism.

Materials:

-

Immunocompromised mice (e.g., athymic nude mice)

-

Cancer cell line for implantation (e.g., IMR-32 neuroblastoma cells)

-

P22077 compound formulated for in vivo administration

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically inject a suspension of cancer cells into the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer P22077 (e.g., via intraperitoneal injection) to the treatment group at a predetermined dose and schedule. Administer the vehicle solution to the control group.

-

Monitor the tumor size by measuring with calipers at regular intervals (e.g., 2-3 times per week). Calculate the tumor volume using the formula: (Length x Width²) / 2.

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).

-

Compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of P22077.

Caption: A generalized experimental workflow for the development of P22077.

Conclusion

P22077 has emerged as a valuable research tool and a promising therapeutic candidate for the treatment of cancers, particularly those with a dependency on the USP7-MDM2-p53 axis. Its well-characterized mechanism of action, potent in vitro and in vivo activity, and the availability of detailed experimental protocols for its evaluation provide a solid foundation for further preclinical and clinical development. The ability of P22077 to sensitize cancer cells to conventional chemotherapies further highlights its potential in combination treatment strategies. Future research will likely focus on optimizing its pharmacokinetic and pharmacodynamic properties and exploring its efficacy in a broader range of malignancies and other diseases.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 3. MTT (Assay protocol [protocols.io]

- 4. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 7. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 10. P22077 enhances the antitumor efficacy of Cisplatin and its mechanism | Journal of Pharmaceutical and Biopharmaceutical Research [syncsci.com]

- 11. P22077 inhibits LPS-induced inflammatory response by promoting K48-linked ubiquitination and degradation of TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]

P 22077: A Ubiquitin-Specific Protease 7 (USP7) Inhibitor for Overcoming Chemotherapy Resistance

A Technical Guide for Researchers and Drug Development Professionals

The emergence of chemotherapy resistance remains a formidable challenge in oncology, often leading to treatment failure and disease progression. In the quest for novel therapeutic strategies to circumvent this obstacle, the small molecule P 22077 has garnered significant attention. As a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), this compound offers a promising avenue to re-sensitize cancer cells to conventional chemotherapeutic agents. This technical guide provides an in-depth overview of the core mechanisms, preclinical efficacy, and experimental protocols associated with this compound's potential in overcoming chemotherapy resistance.

Core Mechanism of Action: Targeting the USP7-MDM2-p53 Axis

This compound exerts its primary anti-cancer effects by inhibiting the deubiquitinating activity of USP7. USP7 plays a critical role in stabilizing various oncoproteins, including Mouse Double Minute 2 homolog (MDM2), a key negative regulator of the p53 tumor suppressor. By inhibiting USP7, this compound leads to the destabilization and subsequent degradation of MDM2. This, in turn, allows for the stabilization and activation of p53, a pivotal tumor suppressor protein that governs cell cycle arrest, apoptosis, and DNA repair.[1][2] The reactivation of p53 signaling in cancer cells with an intact USP7-MDM2-p53 axis is a central mechanism by which this compound induces cell death and enhances the efficacy of chemotherapy.[1][2]

Preclinical Efficacy in Overcoming Chemotherapy Resistance

Preclinical studies have demonstrated the potential of this compound to overcome resistance to a range of chemotherapeutic agents, including cisplatin, doxorubicin, and etoposide, across various cancer types.

Synergistic Effects with Doxorubicin and Etoposide in Neuroblastoma

In neuroblastoma (NB) cell lines, this compound has been shown to significantly augment the cytotoxic effects of doxorubicin (Dox) and etoposide (VP-16).[1][2] Studies have demonstrated that this compound can re-sensitize chemoresistant NB cells to these agents, suggesting its potential as an adjunct therapy in this difficult-to-treat pediatric cancer.[1] The mechanism underlying this sensitization involves the this compound-mediated stabilization of p53, which enhances the pro-apoptotic signals induced by DNA-damaging agents like doxorubicin and etoposide.[1]

Overcoming Cisplatin Resistance

Cisplatin is a cornerstone of treatment for many solid tumors, but its efficacy is often limited by intrinsic or acquired resistance, frequently linked to enhanced DNA damage repair mechanisms. This compound has been shown to counteract this resistance. By inhibiting USP7, this compound can modulate the DNA damage response (DDR), preventing the efficient repair of cisplatin-induced DNA lesions and thereby promoting cancer cell apoptosis.[3][4]

Reversing Paclitaxel Resistance

Paclitaxel resistance is often associated with the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), encoded by the MDR1/ABCB1 gene.[5][6] Research suggests that the inhibition of USP7 by this compound, in combination with other targeted inhibitors like the mitotic kinase PLK1 inhibitor volasertib, can increase the sensitivity of paclitaxel-resistant lung cancer cells through the downregulation of MDR1/ABCB1.[7]

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro efficacy of this compound as a single agent and in combination with standard chemotherapeutics.

Table 1: Single-Agent Activity of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Carcinoma | 8.82[8] |

| IMR-32 | Neuroblastoma | Variable, dose-dependent |

| NGP | Neuroblastoma | Variable, dose-dependent |

| CHLA-255 | Neuroblastoma | Variable, dose-dependent |

| SH-SY5Y | Neuroblastoma | Variable, dose-dependent |

Note: IC50 values for neuroblastoma cell lines are reported as showing a dose-dependent reduction in cell viability with this compound treatment in the 0-20 µM range.[8]

Table 2: Synergistic Activity of this compound with Chemotherapeutic Agents

| Cancer Type | Chemotherapeutic Agent | Combination Effect | Putative Mechanism |

| Neuroblastoma | Doxorubicin | Enhanced Cytotoxicity | p53 stabilization[1] |

| Neuroblastoma | Etoposide | Enhanced Cytotoxicity | p53 stabilization[1] |

| Lung Cancer | Paclitaxel (with Volasertib) | Increased Sensitivity | Downregulation of MDR1/ABCB1[7] |

Note: While synergistic effects are reported, specific Combination Index (CI) values are not consistently available in the reviewed literature.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the molecular interactions and experimental procedures, the following diagrams are provided.

Caption: Mechanism of this compound in reactivating the p53 tumor suppressor pathway.

Caption: this compound modulates the DNA damage response to enhance chemotherapy-induced apoptosis.

Caption: A typical experimental workflow to assess the efficacy of this compound.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in this compound research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

Cell Viability Assay (MTT/CCK-8)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound, the chemotherapeutic agent of interest, or a combination of both. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours).

-

Reagent Addition: Add MTT or CCK-8 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Cell Treatment: Treat cells with this compound, the chemotherapeutic agent, or the combination for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic/necrotic.

Western Blot Analysis

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, cleaved caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

-

Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment Groups: Randomize the mice into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).

-

Drug Administration: Administer the treatments via an appropriate route (e.g., intraperitoneal injection) and schedule.

-

Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).

Conclusion and Future Directions

This compound represents a promising therapeutic agent with the potential to overcome chemotherapy resistance in a variety of cancers. Its well-defined mechanism of action, centered on the reactivation of the p53 tumor suppressor pathway, provides a strong rationale for its clinical development. The preclinical data strongly support its use in combination with standard-of-care chemotherapeutics to enhance their efficacy and circumvent resistance mechanisms. Further research is warranted to explore the full potential of this compound in different cancer contexts, to identify predictive biomarkers for patient selection, and to advance this promising agent into clinical trials. As of now, there are no known clinical trials for this compound, highlighting the need for continued preclinical validation to pave the way for its translation to the clinic.

References

- 1. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP7 inhibitor P22077 inhibits neuroblastoma growth via inducing p53-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Reversing paclitaxel resistance in ovarian cancer cells via inhibition of the ABCB1 expressing side population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reversing paclitaxel resistance in ovarian cancer cells via inhibition of the ABCB1 expressing side population | Gene Tools, LLC [gene-tools.com]

- 7. Frontiers | Targeting Ubiquitin-Specific Protease 7 (USP7) in Cancer: A New Insight to Overcome Drug Resistance [frontiersin.org]

- 8. medchemexpress.com [medchemexpress.com]

P 22077: A Technical Guide to its Role in Regulating Protein Stability

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

P 22077 is a potent, cell-permeable small molecule that selectively inhibits the deubiquitinating enzyme (DUB) Ubiquitin-Specific Protease 7 (USP7) and its close homolog, USP47. By inhibiting the deubiquitinase activity of USP7, this compound effectively modulates the stability of a multitude of proteins, leading to significant downstream cellular consequences. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on key signaling pathways, quantitative data on its activity, and detailed protocols for relevant experimental procedures. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of cell biology, oncology, and drug development.

Mechanism of Action

This compound functions as a covalent inhibitor of USP7, forming a bond with the catalytic cysteine residue (Cys223) in the enzyme's active site.[1] This irreversible inhibition prevents USP7 from removing ubiquitin chains from its substrate proteins. The accumulation of polyubiquitinated proteins, particularly those with K48-linked chains, targets them for degradation by the 26S proteasome.[2][3] This targeted protein degradation is the primary mechanism by which this compound exerts its biological effects.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity of this compound and its effects on various cell lines.

| Target | Assay Type | EC50 / IC50 | Reference |

| USP7 | In vitro DUB assay | 8.01 µM (EC50) | [4] |

| USP47 | In vitro DUB assay | 8.74 µM (EC50) | [4] |

| USP7 | In vitro DUB assay | 8.6 µM (EC50) | [5][6] |

| Cell Line | Phenotype | Effect of this compound | Concentration | Reference |

| Neuroblastoma (IMR-32, NGP, CHLA-255, SH-SY5Y) | p53 wild-type | Reduced cell viability | 0-20 µM | [4] |

| Neuroblastoma (NB-19, SK-N-AS) | p53 mutant/null | No significant effect on cell viability | 0-20 µM | [4] |

| HEK293T | General | Inhibition of DUBs | 25 µM | [4] |

| Neuroblastoma (p53 wild-type) | Apoptosis | Increased p53 activity and apoptosis | 10 µM | [4] |

| Neuroblastoma | Chemosensitization | Enhances cytotoxic effect of Doxorubicin and Etoposide | 5 µM | [4] |

| IMR-32 Xenograft | In vivo tumor growth | Potent antitumor activity | 15 mg/kg | [4] |

| SH-SY5Y Xenograft | In vivo tumor growth | Antitumor effects | 10 mg/kg | [4] |

| NGP Xenograft | In vivo tumor growth | Antitumor effects | 20 mg/kg | [4] |

Key Signaling Pathways and Protein Targets

This compound's inhibition of USP7 leads to the destabilization of several key proteins, thereby impacting critical cellular signaling pathways.

The p53 Tumor Suppressor Pathway

USP7 is a critical regulator of the p53 tumor suppressor. It deubiquitinates and stabilizes both p53 and its primary E3 ubiquitin ligase, HDM2 (Human double minute 2).[7] By inhibiting USP7, this compound leads to the ubiquitination and subsequent proteasomal degradation of HDM2. This reduction in HDM2 levels results in the stabilization and accumulation of p53, leading to cell cycle arrest and apoptosis in p53 wild-type cancer cells.[4][7]

The NF-κB and MAPK Signaling Pathways

This compound has been shown to negatively regulate inflammatory responses by targeting the NF-κB and MAPK signaling pathways.[2] It achieves this by promoting the K48-linked ubiquitination and subsequent proteasomal degradation of TRAF6 (TNF receptor-associated factor 6), a key upstream signaling molecule.[2][3] The degradation of TRAF6 prevents the activation of downstream kinases, thereby inhibiting the activation of NF-κB and MAPKs.[2]

Other Notable Protein Targets

-

Tip60 (KAT5): this compound blocks the deubiquitination of the histone acetyltransferase Tip60, which is involved in the p53-dependent apoptotic pathway.[5][6]

-

Claspin: This checkpoint protein, involved in DNA replication stress response, is a target of USP7, and its levels are reduced upon treatment with this compound.[5][6]

-

Cyclin F: USP7 interacts with and regulates the stability of cyclin F, a protein involved in cell cycle control and the maintenance of genomic stability.[1] this compound treatment leads to a decrease in cyclin F protein levels.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay

This protocol is designed to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., IMR-32, SH-SY5Y)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

This compound stock solution (in DMSO)

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for 48-72 hours at 37°C in a humidified incubator.

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (typically 1-4 hours).

-

Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.

Western Blotting for Protein Stability

This protocol is used to determine the effect of this compound on the protein levels of USP7 targets.

Materials:

-

Cells treated with this compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p53, anti-HDM2, anti-TRAF6, anti-USP7, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse the treated cells with RIPA buffer and quantify the protein concentration using a BCA assay.

-

Denature the protein lysates by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the ECL substrate and visualize the protein bands using an imaging system.

-

Use a loading control (e.g., β-actin) to normalize the protein levels.

In Vivo Ubiquitination Assay

This assay is designed to detect changes in the ubiquitination status of a target protein in response to this compound treatment.

References

- 1. hbni.ac.in [hbni.ac.in]

- 2. Detection of Apoptotic Versus Autophagic Cell Death by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 3. researchgate.net [researchgate.net]

- 4. Activity-based chemical proteomics accelerates inhibitor development for deubiquitylating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for P22077 in In Vivo Xenograft Models

For Research Use Only.

Introduction

P22077 is a cell-permeable inhibitor of ubiquitin-specific protease 7 (USP7) and the closely related USP47.[1][2][3] USP7 is a deubiquitinating enzyme that plays a crucial role in the stability of various proteins involved in cancer progression, including the p53-MDM2 tumor suppressor axis.[4][5] Inhibition of USP7 by P22077 has been shown to induce apoptosis and suppress tumor growth in preclinical models of various cancers, including neuroblastoma and hepatocellular carcinoma.[6][7] These application notes provide a detailed protocol for utilizing P22077 in an in vivo xenograft model to evaluate its anti-tumor efficacy.

Mechanism of Action

P22077 inhibits USP7, leading to the destabilization of its substrates. A key substrate of USP7 is MDM2 (also known as HDM2 in humans), an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for proteasomal degradation.[4][8] By inhibiting USP7, P22077 promotes the degradation of MDM2. This in turn leads to the stabilization and accumulation of p53, which can then activate downstream pathways resulting in cell cycle arrest and apoptosis in cancer cells with wild-type p53.[7] P22077 has also demonstrated anti-tumor activities in p53-mutant cancer cell lines, suggesting that its mechanism of action may involve other USP7 substrates.[9]

Quantitative Data Summary

The following table summarizes published data on the efficacy of P22077 in various xenograft models.

| Cell Line | Cancer Type | Mouse Model | P22077 Dose and Administration | Treatment Duration | Outcome |

| IMR-32 | Neuroblastoma | Xenograft | 15 mg/kg, i.p. | 21 days | Potent antitumor activity[2] |

| SH-SY5Y | Neuroblastoma | Xenograft | 10 mg/kg | 14 days | Antitumor effects observed[2] |

| NGP | Neuroblastoma | Xenograft | 20 mg/kg | 12 days | Antitumor effects observed[2] |

| SK-Hep1 | Hepatocellular Carcinoma | Xenograft | 10 mg/kg | 6 weeks (once every 2 weeks) | Significantly inhibited tumor growth[6] |

Experimental Protocol: P22077 In Vivo Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor activity of P22077 in a subcutaneous xenograft mouse model.

Materials

-

P22077

-

Vehicle solution (e.g., DMSO, PEG300, Tween 80, saline)

-

Cancer cell line of interest (e.g., IMR-32, SH-SY5Y, SK-Hep1)

-

Immunocompromised mice (e.g., nude, SCID)

-

Sterile PBS

-

Matrigel (optional)

-

Calipers

-

Animal balance

-

Syringes and needles

Procedure

-

Cell Culture and Preparation: Culture cancer cells under standard conditions. On the day of inoculation, harvest cells and resuspend in sterile PBS at a concentration of 1 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.

-

Tumor Cell Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 106 cells) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

-

Animal Grouping and Treatment Initiation: Once the average tumor volume reaches approximately 100-150 mm3, randomize the mice into treatment and control groups.

-